N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology as an antitumor agent. The compound's structure includes a quinazoline core, which is known for its biological activity against various cancer types.
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is classified as a quinazoline derivative. Quinazolines are a group of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multiple synthetic steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is C18H16ClFN4O2. Its molecular weight is approximately 374.8 g/mol.
Key structural data includes:
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize analogs for further testing.
The mechanism of action for N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine primarily involves inhibition of specific kinases involved in cell signaling pathways. By targeting receptor tyrosine kinases and serine/threonine kinases, this compound can disrupt cancer cell proliferation and survival pathways, making it a candidate for cancer therapy .
The compound exhibits a solid-state at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Data from PubChem indicates that this compound has a moderate logP value, suggesting it has reasonable lipophilicity conducive for cellular uptake .
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine) has significant potential in scientific research, particularly in:
This compound exemplifies the ongoing research efforts in medicinal chemistry aimed at discovering effective treatments for challenging diseases like cancer.
The quinazoline core in N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine serves as the foundational scaffold requiring precise functionalization at multiple positions. Nucleophilic aromatic substitution (SNAr) represents the most effective strategy for introducing substituents at the C4, C6, and N1 positions due to the inherent electron deficiency of the quinazoline ring system. The C4 and C7 positions exhibit particularly high electrophilic character, making them prime targets for SNAr reactions. This electronic activation stems from the electron-withdrawing nature of the nitrogen atoms, which is further enhanced by the presence of additional electron-withdrawing groups or in quinazoline N-oxides [1].
Key considerations for C4 amination: The introduction of the 3-chloro-4-fluorophenyl moiety at C4 typically employs a two-step halogenation-amination sequence. Initially, 7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diol or its protected equivalent undergoes chlorination using phosphorus oxychloride (POCl3) to generate the 4,6-dichloroquinazoline intermediate. This dichloro compound exhibits differential reactivity, with the C4 position being significantly more electrophilic than C6 due to the additive electron-withdrawing effect. Subsequent controlled amination with 3-chloro-4-fluoroaniline in inert aprotic solvents (toluene or xylene) at 80-100°C selectively yields the C4-aminated product, 4-(3-chloro-4-fluorophenylamino)-6-chloro-7-((tetrahydrofuran-3-yl)oxy)quinazoline. Crucially, this reaction requires stoichiometric control (1.0-1.2 equivalents of aniline) and molecular sieve addition to prevent di-substitution and hydrolysis side reactions [1] [7].
C6 amination challenges and solutions: The remaining C6 chlorine exhibits reduced electrophilicity following C4 amination due to decreased electron deficiency of the ring system. Standard SNAr conditions fail to achieve complete conversion to the diamino product. Two optimized approaches address this limitation:
Table 1: Comparative SNAr Methodologies for C6 Amination
Activation Strategy | Reaction Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|
Thermal (Unactivated) | NH₃/MeOH, 100°C, 48h | 35-45 | Simplicity, no catalysts |
N1-Alkylation Enhanced | 1. MeOTf/DCM, RT, 1h2. NH₃/iPrOH, 80°C, 12h | 78-85 | High conversion, no specialized catalysts |
Pd-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃/XPhos, LiHMDS, NH₃·Boc, toluene, 80°C, 8h | 88-92 | Mild conditions, excellent functional group tolerance |
Regioselective C7 etherification: Installing the tetrahydrofuran-3-yloxy group prior to quinazoline ring formation proves most efficient. This involves nucleophilic displacement of a leaving group (typically fluorine or nitro) at the ortho-position of substituted anthranilic acid derivatives or their precursors by (S)-tetrahydrofuran-3-ol under basic conditions (Cs₂CO₃/DMF, 60°C). Attempting SNAr at C7 on pre-formed quinazolines suffers from low yields (<20%) due to the deactivating effect of adjacent substituents and steric hindrance [1] [7].
The (tetrahydrofuran-3-yl)oxy moiety necessitates stereoselective synthesis to generate the pharmacologically relevant (S)-enantiomer. The chiral center at C3 of the tetrahydrofuran ring presents significant synthetic challenges, addressed through several key strategies:
Chiral pool utilization: (S)-Tetrahydrofuran-3-ol serves as the most direct chiral building block. It is accessible via enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B) with vinyl acetate in organic solvents (MTBE), achieving >99% ee but moderate yields (≤45% theoretical maximum). Alternatively, asymmetric reduction of tetrahydrofuran-3-one using biocatalysts (ketoreductases) or chiral catalysts (CBS oxazaborolidine with borane) delivers the alcohol in high enantiomeric excess (90-98% ee) and improved atom economy [5].
Metal-catalyzed stereoselective couplings: Transition metal catalysis enables direct formation of the chiral ether linkage. Nickel-catalyzed C(sp³)-O coupling between aryl halides (e.g., 7-fluoro-6-nitroquinazoline precursors) and (S)-tetrahydrofuran-3-ol proceeds via radical intermediates, preserving stereochemistry under photoredox conditions. Key advantages include compatibility with sensitive functional groups and high stereoretention (>98% ee). A representative protocol employs NiCl₂·glyme (10 mol%), dtbbpy ligand, and (S)-tetrahydrofuran-3-ol (2.0 equiv) in DMSO under blue LED irradiation at 25°C, achieving 85-90% yield [2].
Ring-opening/functionalization strategies: Epoxide precursors offer versatile access to stereodefined tetrahydrofuran derivatives. Regioselective ring-opening of (S)-butylene oxide derivatives with 4-hydroxy-3-nitrobenzoic acid (quinazoline precursor) under Lewis acid catalysis (BF₃·Et₂O) yields γ-hydroxy ethers. Subsequent Mitsunobu cyclization (PPh₃, DIAD) or acid-mediated cyclization constructs the tetrahydrofuran ring with retained stereochemistry. While step-intensive, this route provides flexibility in introducing diverse substituents [5].
Table 2: Stereoselective Methods for Tetrahydrofuran-3-yloxy Linkage Installation
Methodology | Chiral Control Element | Key Reaction Conditions | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Enzymatic Resolution | Kinetic resolution of rac-alcohol | Lipase CAL-B, vinyl acetate, MTBE, 30°C | >99 (S) | 40 (theoretical max 50) |
Asymmetric Reduction | CBS catalyst or KRED enzymes | BH₃·THF/(R)-Me-CBS or NADPH-dependent KREDs | 92-98 (S) | 85-93 |
Ni-Photoredox Coupling | Chiral alcohol precursor | NiCl₂·glyme/dtbbpy, blue LED, DMSO, 25°C | >98 (S) | 85-90 |
Epoxide Ring-Opening/Cyclization | Chiral epoxide precursor | 1. BF₃·Et₂O (epoxide opening)2. TFA (cyclization) | >99 (S) | 75 (2 steps) |
Protecting group considerations: The hydroxyl group of (S)-tetrahydrofuran-3-ol requires protection during quinazoline ring formation if early-stage coupling is employed. Tert-butyldimethylsilyl (TBS) ethers demonstrate superior stability under acidic cyclization conditions compared to acetyl or benzyl groups. Cleavage occurs selectively using tetrabutylammonium fluoride (TBAF) in THF without epimerization [5].
The 6-amino group in N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine originates from the reduction of a nitro precursor, presenting selectivity challenges against over-reduction, hydroxylamine accumulation, and coupling reactions. Catalytic methods offer significant advantages over stoichiometric reductions (Fe/HCl, Zn/HOAc) in terms of environmental impact and functional group tolerance.
Chemoselective hydrogenation: Heterogeneous catalysts enable controlled reduction of the nitro group while preserving vulnerable functionalities:
Bisulfite-mediated catalytic transfer hydrogenation: This method provides exceptional chemoselectivity without pressurized hydrogen. Sodium dithionite (Na₂S₂O₄) serves as the terminal reductant in biphasic systems (toluene/water) with catalytic ammonium bisulfite (NH₄HSO₃, 20 mol%) at 60°C. The bisulfite forms stable adducts with the intermediate hydroxylamine, preventing disproportionation while allowing gradual reduction to the amine. This approach achieves 99% selectivity for aromatic amines with complete tolerance of halogens and ether linkages [9].
Catalytic hydrogen transfer: Palladium on carbon (Pd/C, 5% wt) with hydrazine hydrate as the hydrogen donor in methanol reduces nitro groups at 0-5°C within 1 hour. Low temperatures are critical to prevent hydrazine-mediated dehalogenation of the 3-chloro-4-fluorophenyl group. This method achieves 95% yield with <0.5% dehalogenated byproduct [6].
Table 3: Catalytic Systems for Nitro Reduction in Quinazoline Synthesis
Catalytic System | Reductant/H-Source | Conditions | Selectivity to Amine | Key Advantages |
---|---|---|---|---|
Raney Ni-Promoted | H₂ (5 bar) | EtOH/H₂O (4:1), 50°C, 12h | >99% | Low cost, high selectivity with promoters |
Pt/Al₂O₃ with Modifier | H₂ (1 atm) | MeOH, 30°C, 1,4-thioxane, 4h | 98% | Ambient pressure, fast kinetics |
NH₄HSO₃/Na₂S₂O₄ | Sodium dithionite | Toluene/H₂O, 60°C, 8h | 99% | No pressurized gas, hydroxylamine stabilization |
Pd/C-Hydrazine | Hydrazine hydrate | MeOH, 0-5°C, 1h | 95% | Ultra-fast, low temperature prevents dehalogenation |
Kinetic and mechanistic insights: The reduction proceeds through a direct pathway (Nitroso → Hydroxylamine → Amine) without detectable nitroso intermediates under optimized conditions. In situ FTIR monitoring reveals hydroxylamine accumulation peaks at 1500 cm⁻¹ within 30 minutes using unmodified Pt/C, disappearing upon completion. Bisulfite systems show no detectable hydroxylamine due to rapid adduct formation, confirmed by ¹H NMR (characteristic singlet at δ 5.8 ppm). Over-reduction primarily occurs via catalyst-mediated decomposition of hydroxylamines rather than direct reduction, emphasizing the importance of hydroxylamine trapping strategies [6] [9].
The convergent synthesis of N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine necessitates strategic protection of the quinazoline nitrogen atoms, the tetrahydrofuran oxygen, and the aniline functionalities to ensure regioselective transformations and prevent side reactions. Protecting group selection profoundly impacts overall yield, operational simplicity, and scalability.
Aniline protection (3-Chloro-4-fluoroaniline): The aromatic amine requires protection during quinazoline ring formation and C4 amination steps to prevent self-condensation:
Tetrahydrofuran-3-ol protection: The secondary alcohol requires protection during quinazoline ring-forming reactions and nitration steps:
Quinazoline N1 protection: Transient protection prevents unwanted alkylation or oxidation:
Table 4: Protecting Group Performance Analysis in Target Molecule Synthesis
Functional Group | Protecting Group | Installation Yield (%) | Deprotection Yield (%) | Compatibility Issues |
---|---|---|---|---|
3-Chloro-4-fluoroaniline (NH₂) | Acetyl | 95 | 85 (HCl-mediated) | Tetrahydrofuran ether hydrolysis (5-15%) |
3-Chloro-4-fluoroaniline (NH₂) | Boc | 99 | 98 (TFA-mediated) | None significant |
(S)-Tetrahydrofuran-3-ol (OH) | Acetyl | 98 | 88 (K₂CO₃/MeOH) | Racemization (3-5% ee loss) |
(S)-Tetrahydrofuran-3-ol (OH) | TBS | 95 | 99 (TBAF/THF) | None significant |
Quinazoline (N1) | N-Oxide | 90 (m-CPBA) | 95 (PPh₃ reduction) | Overoxidation of tetrahydrofuran ring if stoichiometry exceeded |
Quinazoline (N3) | Benzyl | 92 | 96 (H₂/Pd/C) | None with Pd/C catalyst |
Orthogonality and sequential deprotection: Successful multi-step sequences leverage orthogonal deprotection triggers. A representative protecting group scheme employs:
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: